Cas no 59979-57-6 (Propanoic acid,2-methyl-,(3aR,4R,6R,9R,10Z,11aR)-2,3,3a,4,5,6,9,11a-octahydro-9-hydroxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-ylester)
![Propanoic acid,2-methyl-,(3aR,4R,6R,9R,10Z,11aR)-2,3,3a,4,5,6,9,11a-octahydro-9-hydroxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-ylester structure](https://nl.kuujia.com/scimg/cas/59979-57-6x500.png)
59979-57-6 structure
Productnaam:Propanoic acid,2-methyl-,(3aR,4R,6R,9R,10Z,11aR)-2,3,3a,4,5,6,9,11a-octahydro-9-hydroxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-ylester
Propanoic acid,2-methyl-,(3aR,4R,6R,9R,10Z,11aR)-2,3,3a,4,5,6,9,11a-octahydro-9-hydroxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-ylester Chemische en fysische eigenschappen
Naam en identificatie
-
- Propanoic acid,2-methyl-,(3aR,4R,6R,9R,10Z,11aR)-2,3,3a,4,5,6,9,11a-octahydro-9-hydroxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-ylester
- Tagitinin F
- Propanoic acid,2-methyl-,(3aR,4R,6R,9R,10Z,11aR)-2,3,3a,4,5,6,9,11a-octahydro-9-hydroxy-6,10-d...
- Propanoic acid,2-methyl-,(3aR,4R,6R,9R,10Z,11aR)-2,3,3a,4,5,6,9,11a-octahydro-9-hydroxy-6,10-dimethyl-3-methylene-2-oxo-6,9-e
- tagitinin-F
- [ "" ]
- FS-8850
- CHEBI:9390
- NSC 291860
- CS-0016475
- DTXSID301318122
- Q27108374
- C09554
- 59979-57-6
- HY-N1184
- AKOS040762391
- [(1R,2Z,4R,8R,9R,11R)-1-Hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate
- ((1R,2Z,4R,8R,9R,11R)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo(9.2.1.04,8)tetradeca-2,12-dien-9-yl) 2-methylpropanoate
- ((E)-2-((3aR,4R,6R,6aS,7R,9aR,9bR)-7-acetoxy-9-methyl-3-methylene-2-oxo-spiro(4,5,6a,7,9a,9b-hexahydro-3aH-azuleno(4,5-b)furan-6,2'-oxirane)-4-yl)oxycarbonylbut-2-enyl) (E)-2-(hydroxymethyl)but-2-enoate
- [(E)-2-[(3aR,4R,6R,6aS,7R,9aR,9bR)-7-acetoxy-9-methyl-3-methylene-2-oxo-spiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-6,2'-oxirane]-4-yl]oxycarbonylbut-2-enyl] (E)-2-(hydroxymethyl)but-2-enoate
-
- Inchi: InChI=1S/C19H24O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h6-8,10,13-15,22H,4,9H2,1-3,5H3/b11-8-/t13-,14-,15+,18+,19-/m1/s1
- InChI-sleutel: XJUPOHKZSDZNBE-QDHYIOMWSA-N
- LACHT: CC1=CC2C(C(CC3(C=CC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2
Berekende eigenschappen
- Exacte massa: 348.15700
- Monoisotopische massa: 348.157
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 3
- Complexiteit: 690
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 5
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.7
- Topologisch pooloppervlak: 82.1A^2
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.24
- Kookpunt: 512.9°Cat760mmHg
- Vlampunt: 181.1°C
- Brekindex: 1.557
- PSA: 82.06000
- LogboekP: 2.03570
- Dampfdruk: 0.0±3.0 mmHg at 25°C
Propanoic acid,2-methyl-,(3aR,4R,6R,9R,10Z,11aR)-2,3,3a,4,5,6,9,11a-octahydro-9-hydroxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-ylester Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
Propanoic acid,2-methyl-,(3aR,4R,6R,9R,10Z,11aR)-2,3,3a,4,5,6,9,11a-octahydro-9-hydroxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-ylester Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5092-1 mg |
Tagitinin F |
59979-57-6 | 1mg |
¥2435.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5092-5 mg |
Tagitinin F |
59979-57-6 | 98% | 5mg |
¥ 3,330 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T23480-5mg |
Tagitinin F |
59979-57-6 | ,HPLC≥98% | 5mg |
¥4800.0 | 2023-09-06 | |
TargetMol Chemicals | TN5092-5mg |
Tagitinin F |
59979-57-6 | 5mg |
¥ 3330 | 2024-07-19 | ||
TargetMol Chemicals | TN5092-1 ml * 10 mm |
Tagitinin F |
59979-57-6 | 1 ml * 10 mm |
¥ 3430 | 2024-07-19 | ||
TargetMol Chemicals | TN5092-1 mL * 10 mM (in DMSO) |
Tagitinin F |
59979-57-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 | |
A2B Chem LLC | AG68540-5mg |
Tagitinin F |
59979-57-6 | 98.0% | 5mg |
$669.00 | 2024-04-19 |
Propanoic acid,2-methyl-,(3aR,4R,6R,9R,10Z,11aR)-2,3,3a,4,5,6,9,11a-octahydro-9-hydroxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-ylester Productiemethode
Propanoic acid,2-methyl-,(3aR,4R,6R,9R,10Z,11aR)-2,3,3a,4,5,6,9,11a-octahydro-9-hydroxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-ylester Gerelateerde literatuur
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